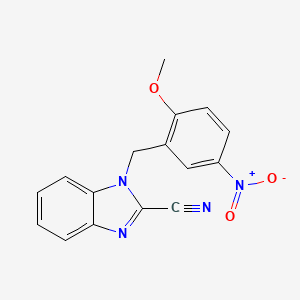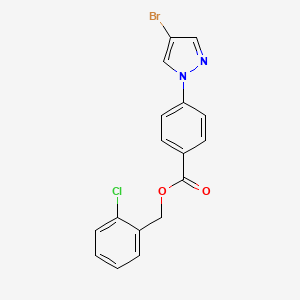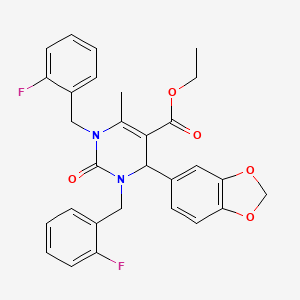![molecular formula C18H17BrN4O5 B4333933 2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3,4,5-trimethoxyphenyl)-2H-tetrazole](/img/structure/B4333933.png)
2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3,4,5-trimethoxyphenyl)-2H-tetrazole
Descripción general
Descripción
2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3,4,5-trimethoxyphenyl)-2H-tetrazole is a chemical compound that has been studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for a wide range of research studies.
Mecanismo De Acción
The exact mechanism of action of 2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3,4,5-trimethoxyphenyl)-2H-tetrazole is not fully understood. However, it is believed to work by interacting with specific receptors and enzymes in the body. This interaction can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Anti-inflammatory properties: This compound has been shown to have anti-inflammatory properties, making it a promising candidate for the development of new anti-inflammatory drugs.
2. Antioxidant properties: this compound has been shown to have antioxidant properties, which can help protect the body from oxidative stress and damage.
3. Neuroprotective properties: This compound has been shown to have neuroprotective properties, making it a promising candidate for the development of new treatments for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3,4,5-trimethoxyphenyl)-2H-tetrazole has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Unique structure: The unique structure of this compound makes it a promising candidate for a wide range of research studies.
2. Versatile: This compound can be used in various research fields, including neuroscience, cancer research, and drug discovery.
3. Potentially therapeutic: This compound has been shown to have therapeutic potential for various diseases and conditions.
Limitations:
1. Limited research: There is still limited research on the potential applications of this compound, which may limit its use in certain research studies.
2. Synthesis challenges: The synthesis of this compound can be challenging, which may limit its availability for certain research studies.
3. Cost: The cost of this compound may be a limiting factor for some research studies.
Direcciones Futuras
There are several future directions for research on 2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3,4,5-trimethoxyphenyl)-2H-tetrazole. Some of these include:
1. Further studies on its mechanism of action: More research is needed to fully understand the mechanism of action of this compound.
2. Clinical trials: Clinical trials are needed to determine the safety and efficacy of this compound for various diseases and conditions.
3. Development of new therapies: This compound has shown potential for the development of new therapies for various diseases and conditions, and further research is needed in this area.
4. Synthesis optimization: Optimization of the synthesis method for this compound could make it more readily available for research studies.
Conclusion:
This compound is a promising compound for scientific research. It has been studied for its potential applications in various research fields, including neuroscience, cancer research, and drug discovery. Further research is needed to fully understand the mechanism of action of this compound and its potential applications for various diseases and conditions. Despite its limitations, this compound has the potential to be a valuable tool for researchers in various scientific fields.
Aplicaciones Científicas De Investigación
2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3,4,5-trimethoxyphenyl)-2H-tetrazole has been studied for its potential applications in various scientific research fields. Some of the areas where this compound has been researched include:
1. Neuroscience: This compound has been studied for its potential use in studying the effects of drugs on the brain and nervous system.
2. Cancer Research: this compound has been studied for its potential use in cancer research. It has been shown to have anti-tumor properties, making it a promising candidate for further research in this field.
3. Drug Discovery: This compound has been studied for its potential use in discovering new drugs and therapies for various diseases.
Propiedades
IUPAC Name |
2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3,4,5-trimethoxyphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O5/c1-24-15-4-10(5-16(25-2)17(15)26-3)18-20-22-23(21-18)8-11-6-13-14(7-12(11)19)28-9-27-13/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNQDAATAXIFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(N=N2)CC3=CC4=C(C=C3Br)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2,3-dimethoxyphenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4333854.png)

![N,N'-[(5-hydroxy-4,6-dimethyl-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide)](/img/structure/B4333870.png)

![methyl 4-[(7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methoxy]benzoate](/img/structure/B4333883.png)


![4-(4-bromo-1H-pyrazol-1-yl)-N-{4-[chloro(difluoro)methoxy]phenyl}benzamide](/img/structure/B4333901.png)
![{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetonitrile](/img/structure/B4333907.png)
![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B4333915.png)
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B4333923.png)

![8-chloro-1,3-dimethyl-7-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4333939.png)
![N-(4-{5-[(cyanomethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B4333945.png)